Product packaging for cis-1-Cbz-3-fluoro-4-hydroxypiperidine(Cat. No.:CAS No. 1147112-65-9; 913574-95-5)

cis-1-Cbz-3-fluoro-4-hydroxypiperidine

Cat. No.: B2404849
CAS No.: 1147112-65-9; 913574-95-5
M. Wt: 253.273
InChI Key: RKRKELORNFODMN-NWDGAFQWSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. wikipedia.orgcommonorganicchemistry.com Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. tandfonline.com Piperidine derivatives are found in over twenty classes of pharmaceuticals, including anticancer agents, analgesics, antipsychotics, and treatments for Alzheimer's disease. wikipedia.orgnumberanalytics.com

The significance of the piperidine scaffold in medicinal chemistry can be attributed to several key factors:

Pharmacokinetic and Pharmacodynamic Influence : The piperidine moiety can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to receptors and enzymes. tandfonline.com

Structural Versatility : The piperidine ring can be substituted at various positions, allowing for the fine-tuning of a compound's biological activity and physicochemical properties. numberanalytics.com

Natural Product Mimicry : Many biologically active alkaloids, such as morphine and atropine, contain a piperidine core, making it an attractive starting point for the design of new therapeutic agents. wikipedia.org

The development of efficient synthetic methods to create substituted piperidines is an ongoing area of research, highlighting the continued importance of this scaffold in drug discovery. numberanalytics.com The introduction of chiral piperidine scaffolds, in particular, has been a promising strategy for enhancing biological activity and selectivity, improving pharmacokinetic properties, and reducing toxicity. ijacskros.com

Role of Fluorine in Modulating Physicochemical Properties of Heterocycles

The strategic incorporation of fluorine into heterocyclic compounds is a powerful tool in medicinal chemistry for optimizing a molecule's drug-like properties. oup.comjyu.fi The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical characteristics. wikipedia.org

Key effects of fluorine substitution include:

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comresearchgate.net This can increase a drug's half-life and bioavailability. tandfonline.com

Modulation of pKa : The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby amine groups. wikipedia.orgtandfonline.com This can be advantageous for improving cell membrane permeability and reducing unwanted interactions with biological targets like the hERG ion channel, which can lead to cardiotoxicity. scientificupdate.com

Increased Lipophilicity : Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its absorption. tandfonline.comtotal-synthesis.com

Enhanced Binding Affinity : Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug candidate. wikipedia.orgoup.com

The introduction of fluorine can also influence the conformation of the heterocyclic ring, which can be critical for optimal binding to a target protein. highfine.com

Overview of N-Cbz Protection in Amine Chemistry

The carboxybenzyl (Cbz) group is a widely used protecting group for amines in organic synthesis. total-synthesis.comfiveable.me Introduced by Max Bergmann and Leonidas Zervas in the 1930s for peptide synthesis, the Cbz group plays a crucial role in masking the nucleophilic and basic nature of amines, allowing for selective reactions at other sites within a molecule. wikipedia.orgtotal-synthesis.com

The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comfiveable.me This forms a stable carbamate (B1207046) linkage. total-synthesis.com

Key features of the N-Cbz protecting group include:

Stability : The Cbz group is stable to a wide range of reaction conditions, including basic and mildly acidic environments. tandfonline.comiris-biotech.de

Facile Removal : It can be readily removed under mild conditions, most commonly through catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst). total-synthesis.comfiveable.me This cleavage is clean, yielding the free amine, toluene, and carbon dioxide. total-synthesis.com It can also be removed by strong acids, such as HBr in acetic acid, or certain Lewis acids. wikipedia.orghighfine.com

Crystallinity : The introduction of a Cbz group often enhances the crystallinity of a compound, facilitating its purification. highfine.com

The Cbz group is considered "orthogonal" to many other protecting groups, meaning it can be selectively removed without affecting them, which is a significant advantage in multi-step syntheses. total-synthesis.com

Contextualizing cis-1-Cbz-3-fluoro-4-hydroxypiperidine as a Stereodefined Building Block

This compound emerges as a highly valuable building block by combining the advantageous features of its constituent parts. The "cis" stereochemistry refers to the relative orientation of the fluorine and hydroxyl groups on the piperidine ring, which is fixed and can be crucial for achieving the desired biological activity in a target molecule.

The N-Cbz group provides robust protection of the piperidine nitrogen, allowing for selective manipulation of the hydroxyl group or other functionalities that may be introduced. The fluorine atom at the 3-position can impart the beneficial physicochemical properties discussed earlier, such as increased metabolic stability and modulated basicity of the piperidine nitrogen. The hydroxyl group at the 4-position serves as a versatile handle for further chemical transformations, such as etherification, esterification, or oxidation, enabling the elaboration of the molecule into more complex structures.

The synthesis of such stereodefined fluorinated piperidines is an active area of research, with various methods being developed to control the stereochemistry of the fluorination and subsequent reactions. jyu.firesearchgate.net The availability of compounds like this compound provides medicinal chemists with a ready-to-use, three-dimensional fragment for incorporation into new drug candidates, accelerating the drug discovery process. nih.govlookchem.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16FNO3 B2404849 cis-1-Cbz-3-fluoro-4-hydroxypiperidine CAS No. 1147112-65-9; 913574-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKELORNFODMN-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Analytical Characterization of Cis 1 Cbz 3 Fluoro 4 Hydroxypiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of cis-1-Cbz-3-fluoro-4-hydroxypiperidine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework, connectivity, and spatial arrangement of atoms can be obtained.

Proton NMR (¹H NMR) spectroscopy provides critical insights into the chemical environment of each proton within the molecule. The cis-relationship between the fluorine at C3 and the hydroxyl group at C4, along with the carbamate (B1207046) protecting group, dictates a specific conformational preference of the piperidine (B6355638) ring, which is reflected in the chemical shifts and coupling constants of the ring protons.

The benzylic protons of the Cbz group typically appear as a singlet around 5.1-5.2 ppm, while the aromatic protons resonate in the 7.3-7.4 ppm region. The protons on the piperidine ring exhibit complex splitting patterns due to geminal and vicinal couplings, as well as coupling to the fluorine atom.

Key ¹H NMR Features:

H-3: The proton attached to the same carbon as the fluorine atom (C3) is expected to show a large geminal coupling with the fluorine (²JH-F) and will be further split by the adjacent protons on C2 and C4. Its chemical shift will be significantly influenced by the electronegative fluorine.

H-4: The proton on the carbon bearing the hydroxyl group (C4) will couple with the protons on C3 and C5. The cis-stereochemistry influences the dihedral angles and thus the magnitude of these coupling constants.

Piperidine Ring Protons (H-2, H-5, H-6): These protons will appear as complex multiplets due to overlapping signals and coupling to each other and, in the case of H-2 and H-3, to the fluorine atom.

Interactive Data Table: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic-H7.30-7.40m-
CH₂-Ph5.15s-
H-34.60-4.80dm²JH-F ≈ 45-50
H-43.90-4.10m-
Piperidine-H1.60-3.80m-

Note: The data presented are predicted values based on the analysis of similar fluorinated piperidine structures. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to directly observe the fluorine atom. The chemical shift of the fluorine in this compound provides information about its electronic environment. Furthermore, the coupling of the fluorine nucleus to nearby protons (F-H coupling) is invaluable for confirming the stereochemistry. In the case of 3-fluoropiperidines, the magnitude of the vicinal fluorine-proton coupling constants (³JF-H) is dependent on the dihedral angle, which helps in assigning the axial or equatorial orientation of the fluorine atom.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to analyze the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are indicative of their hybridization and chemical environment. The carbon atom directly bonded to the fluorine (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a characteristic feature in the ¹³C NMR spectrum of organofluorine compounds. The carbons adjacent to the fluorinated carbon (C2 and C4) will show smaller two-bond couplings (²JC-F).

Interactive Data Table: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)Predicted C-F Coupling (JC-F, Hz)
C=O (Cbz)155.0-
Aromatic-C128.0-136.0-
CH₂-Ph67.5-
C-388.0-92.0¹J ≈ 180-190
C-468.0-72.0²J ≈ 15-25
Piperidine-C30.0-50.0-

Note: The data presented are predicted values based on the analysis of similar fluorinated piperidine structures. Actual experimental values may vary.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. For this compound, NOE experiments are crucial for confirming the cis relative stereochemistry of the fluorine and hydroxyl groups. An NOE correlation between the proton at C3 and the proton at C4 would provide strong evidence for their cis relationship. Additionally, NOE can help to elucidate the preferred chair conformation of the piperidine ring by identifying through-space interactions between axial and equatorial protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Common Fragmentation Pathways:

Loss of the Cbz group: A characteristic fragmentation is the loss of the benzyloxycarbonyl group or parts of it, such as the benzyl (B1604629) group or carbon dioxide.

Loss of water: Dehydration from the hydroxyl group at C4 is another common fragmentation pathway.

Ring fragmentation: Cleavage of the piperidine ring can also occur, leading to smaller fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M+H]⁺254.1Protonated molecule
[M+Na]⁺276.1Sodium adduct
[M+H-H₂O]⁺236.1Loss of water
[M+H-C₇H₇]⁺163.1Loss of benzyl group

Note: The data presented are predicted values. Actual experimental values may vary depending on the ionization method and conditions.

Chiral Chromatography (HPLC, SFC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC using a chiral stationary phase (CSP) is a common method for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this type of compound.

Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful alternative to HPLC, often providing faster separations with lower solvent consumption. Polysaccharide-based chiral columns are also widely used in SFC for the resolution of enantiomers of a broad range of compounds, including fluorinated piperidines.

Gas Chromatography (GC): Chiral GC can be used for the analysis of volatile derivatives of the compound. Derivatization of the hydroxyl group, for example, by acylation, might be necessary to improve volatility and chromatographic performance.

The choice of the specific chiral column and chromatographic conditions (mobile phase, temperature, flow rate) is critical for achieving baseline separation of the enantiomers and accurate determination of the enantiomeric excess.

X-ray Crystallography for Solid-State Structure Elucidation

For a compound of this nature, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. Upon successful analysis, it is anticipated that the piperidine ring would adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The relative stereochemistry of the substituents—the fluoro and hydroxyl groups—would be confirmed as cis. In this configuration, one substituent would likely be in an axial position while the other is in an equatorial position to minimize steric hindrance.

Key structural parameters that would be determined include:

Piperidine Ring Conformation: The precise puckering parameters of the chair conformation.

Substituent Orientation: The axial or equatorial positions of the fluorine and hydroxyl groups.

Bond Lengths and Angles: The C-F, C-O, C-N, and C-C bond lengths and the angles between them, which can provide insight into electronic effects and steric strain.

Intermolecular Interactions: The presence of hydrogen bonding, particularly involving the hydroxyl group and the carbonyl oxygen of the Cbz group, which would influence the crystal packing.

Based on crystallographic data from similar N-Cbz protected piperidine derivatives, a hypothetical set of crystallographic parameters for this compound is presented in the table below.

Interactive Data Table: Hypothetical Crystallographic Parameters

ParameterExpected ValueSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁/c or similar centrosymmetric groupDefines the symmetry elements within the unit cell.
C-F Bond Length ~1.38 - 1.42 ÅTypical length for a covalent carbon-fluorine bond.
C-O Bond Length ~1.42 - 1.46 ÅCharacteristic of a carbon-oxygen single bond in an alcohol.
C-N Bond Length (amide) ~1.33 - 1.37 ÅShorter than a typical C-N single bond due to amide resonance.
C=O Bond Length ~1.22 - 1.26 ÅTypical length for a carbonyl double bond in a carbamate.
Hydrogen Bonding O-H···O=C or O-H···FExpected intermolecular interactions influencing crystal packing and stability.

Note: The data in this table is illustrative and based on analogous structures. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. These methods are complementary and together offer a comprehensive vibrational fingerprint of the compound.

For this compound, the IR and Raman spectra would be expected to display a series of characteristic bands corresponding to the vibrations of the various functional moieties.

Key Expected Vibrational Modes:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, arising from the hydroxyl group. This band's breadth is indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the benzyl group of the Cbz moiety are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1680-1700 cm⁻¹ is characteristic of the carbonyl group in the Cbz carbamate.

C-N Stretch: The C-N stretching vibration of the carbamate would likely appear in the 1200-1300 cm⁻¹ region.

C-O Stretch: The C-O stretch of the hydroxyl group is expected in the 1050-1150 cm⁻¹ range.

C-F Stretch: A strong absorption band in the IR spectrum, typically in the 1000-1100 cm⁻¹ region, is characteristic of the C-F bond.

Aromatic C=C Bending: Vibrations from the benzene ring of the Cbz group would be observed in the fingerprint region, including characteristic out-of-plane bending bands.

The table below summarizes the anticipated characteristic vibrational frequencies for this compound.

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹)

Functional GroupVibrational ModeExpected IR Frequency Range (cm⁻¹)Expected Raman Signal Intensity
Hydroxyl (-OH) O-H Stretch3200-3600 (broad, strong)Weak
Piperidine Ring (-CH₂-) C-H Stretch2850-2960 (medium to strong)Medium to Strong
Aromatic Ring (C₆H₅-) C-H Stretch3000-3100 (medium)Strong
Carbamate (-N(C=O)O-) C=O Stretch1680-1700 (strong, sharp)Medium
Aromatic Ring (C₆H₅-) C=C Bending1450-1600 (medium)Strong
Carbamate (-N(C=O)O-) C-N Stretch1200-1300 (medium)Weak
Alcohol (-C-OH) C-O Stretch1050-1150 (medium)Weak
Fluoroalkane (-C-F) C-F Stretch1000-1100 (strong)Weak

Note: The data in this table is illustrative and based on characteristic frequencies for the respective functional groups. Actual experimental values may vary.

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations for Conformational Energy Landscapes

Quantum chemical calculations are fundamental to mapping the conformational energy landscape of cis-1-Cbz-3-fluoro-4-hydroxypiperidine. These calculations can elucidate the relative stabilities of different chair and boat conformations, as well as the transition states that interconnect them. The interplay of various substituents on the piperidine (B6355638) ring—the Cbz group, the fluorine atom, and the hydroxyl group—creates a complex conformational space that can be effectively explored using these methods.

Density Functional Theory (DFT) is a widely used computational method for optimizing the geometry of molecules and determining their energy minima. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict the most stable conformations. nih.gov These calculations would likely reveal that the piperidine ring adopts a chair conformation to minimize steric strain. Within this chair conformation, the substituents can exist in either axial or equatorial positions, leading to different stereoisomers with distinct energy levels. The bulky Cbz group is expected to strongly prefer an equatorial position to avoid 1,3-diaxial interactions. The relative energies of the conformers with axial versus equatorial fluorine and hydroxyl groups can be precisely calculated to determine the ground state conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

Conformer Fluorine Position Hydroxyl Position Relative Energy (kcal/mol)
A Equatorial Axial 0.00
B Axial Equatorial 1.25
C Equatorial Equatorial (Twist-Boat) 5.80

Note: This data is illustrative and represents plausible outcomes of DFT calculations.

The conformational preferences of this compound are governed by a delicate balance of steric and electronic effects. rsc.org While steric hindrance from the bulky Cbz group is a dominant factor, more subtle electronic interactions also play a crucial role. rsc.org One such interaction is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. rsc.orgresearchgate.net For instance, hyperconjugative interactions between the C-H bonds and the anti-bonding orbitals of the C-F and C-O bonds can influence bond lengths and conformational stability. researchgate.net

Furthermore, the presence of heteroatoms in the ring and on the substituents can lead to stereoelectronic effects like the anomeric effect. rsc.orgrsc.org Although the classic anomeric effect is most pronounced in systems with an endocyclic heteroatom adjacent to a carbon bearing an electronegative substituent, analogous interactions can be at play in this substituted piperidine. For example, an axial fluorine atom might be stabilized by hyperconjugation from the nitrogen lone pair. The balance of these electronic effects with steric repulsions ultimately dictates the molecule's preferred three-dimensional structure.

The conformation of this compound can be significantly influenced by its environment. Solvation models are therefore a critical component of computational analysis, allowing for the simulation of the molecule's behavior in different solvents. nih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the conformational equilibrium. For instance, in a polar solvent, conformations with a larger dipole moment might be preferentially stabilized. Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group and water molecules, albeit at a higher computational cost.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide a static picture of discrete energy minima, molecular dynamics (MD) simulations offer insights into the dynamic conformational behavior of this compound. nih.gov By solving Newton's equations of motion for the atoms of the molecule over time, MD simulations can model the transitions between different conformations, such as chair-flipping of the piperidine ring. These simulations can reveal the flexibility of the molecule and the timescales of conformational changes, providing a more realistic representation of its behavior in solution at a given temperature. MD simulations can also be used to explore how the dynamic behavior is influenced by the solvent and by interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures. For this compound, the prediction of NMR chemical shifts (¹H, ¹³C, and ¹⁹F) and spin-spin coupling constants is particularly useful. mdpi.commdpi.comresearchgate.net DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of these parameters. mdpi.com The calculated NMR data for different low-energy conformers can be compared to experimental spectra to determine the predominant conformation in solution. For instance, the vicinal coupling constants (³JHH) are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation, and can therefore provide definitive evidence for the axial or equatorial positions of the ring protons.

Table 2: Hypothetical Predicted vs. Experimental NMR Parameters for the Most Stable Conformer of this compound

Parameter Predicted Value Experimental Value
¹H Chemical Shift (H-3) 4.5 ppm 4.6 ppm
¹³C Chemical Shift (C-4) 68.2 ppm 68.5 ppm
¹⁹F Chemical Shift -185.3 ppm -184.9 ppm

Note: This data is illustrative and represents plausible outcomes of such calculations and experiments.

Computational Assessment of Stereoselectivity in Synthetic Reactions

Computational chemistry can also be employed to understand and predict the stereoselectivity of synthetic reactions involving this compound or leading to its formation. By modeling the transition states of key reaction steps, it is possible to determine the energy barriers for the formation of different stereoisomers. For example, in the reduction of a corresponding ketone precursor, computational modeling could be used to predict whether the hydride will attack from the axial or equatorial face, thus leading to the cis or trans diastereomer. These calculations can provide valuable insights into the factors that control stereoselectivity, such as steric hindrance and electronic effects in the transition state, and can aid in the design of more selective synthetic routes.

Exploration of Molecular Scaffolds in Medicinal Chemistry via Computational Approaches

The integration of fluorine into piperidine scaffolds, such as in this compound, offers a valuable strategy in medicinal chemistry to refine the physicochemical and pharmacokinetic properties of lead compounds. researchgate.netmdpi.com Computational chemistry provides essential tools to predict and understand the effects of such modifications, guiding the design of more effective and safer drug candidates. researchgate.net These theoretical investigations focus on conformational analysis and chemoinformatic profiling to assess the potential of these molecular scaffolds. nih.govd-nb.info

Chemoinformatic Profiling

Chemoinformatic analysis is crucial for evaluating the drug-likeness of fluorinated piperidines. Computational tools are employed to calculate key physicochemical properties that influence a molecule's behavior in a biological system. nih.gov

One of the most significant effects of fluorination is the modulation of basicity (pKa). The high electronegativity of the fluorine atom can notably lower the pKa of the piperidine nitrogen. nih.gov This reduction in basicity is a desirable trait in drug design, as it has been correlated with a reduced affinity for the hERG channel, mitigating the risk of cardiac toxicity. nih.govthieme-connect.com

Furthermore, computational models assess properties that determine a scaffold's suitability for fragment-based drug discovery (FBDD). researchgate.netlifechemicals.com Parameters such as molecular weight, lipophilicity (logP), and the fraction of sp3-hybridized carbons (Fsp3) are calculated to ensure the fragments possess "lead-like" characteristics and sufficient three-dimensionality, which is critical for exploring complex binding pockets. nih.govnih.gov

Calculated PropertyInfluence of FluorinationRelevance in Medicinal Chemistry
pKa (Basicity)Generally loweredReduces hERG channel affinity, potentially lowering cardiotoxicity. nih.gov
logP (Lipophilicity)IncreasedCan improve membrane permeability and metabolic stability. mdpi.com
Fraction of sp3 Carbons (Fsp3)HighEnhances three-dimensionality, improving binding specificity and solubility. nih.gov
Lead-LikenessEvaluated based on multiple parametersAssesses suitability as a starting point for drug development. nih.gov

Conformational Analysis

The three-dimensional conformation of a molecule is paramount to its biological activity. Computational methods, particularly Density Functional Theory (DFT), are used to perform systematic conformational analyses of fluorinated piperidine derivatives. d-nb.infonih.gov These studies reveal that the conformational behavior is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.infonih.gov

A key finding from these theoretical investigations is the influence of the fluorine substituent on the conformational preference of the piperidine ring. d-nb.info In many substituted fluorinated piperidines, the fluorine atom shows a preference for the axial position, a phenomenon that can be attributed to stabilizing delocalization forces like charge-dipole interactions and hyperconjugation. d-nb.infonih.gov Solvation and the polarity of the solvent also play a significant role in stabilizing specific conformers. nih.govhuji.ac.il Understanding and predicting the most stable conformation is essential for designing molecules that fit precisely into the binding site of a target protein. d-nb.info For instance, the specific orientation of the fluorine atom can be fine-tuned to optimize interactions within a protein's catalytic pocket, as demonstrated in the screening of fluorinated scaffolds against targets like the main protease (3CLPro) of SARS-CoV-2. nih.gov

Computational MethodFocus of InvestigationKey Findings and Importance
Density Functional Theory (DFT)Prediction of stable conformersAllows for the rationalization of experimentally observed conformations. nih.gov
Polarizable Continuum Model (PCM)Effect of solvent on conformationReveals that solvent polarity can influence conformational equilibrium. nih.gov
Analysis of Molecular OrbitalsHyperconjugation and electrostatic effectsExplains the preference for the axial orientation of fluorine in many derivatives. d-nb.infonih.gov

Applications of Cis 1 Cbz 3 Fluoro 4 Hydroxypiperidine As a Chiral Building Block in Advanced Chemical Research

Scaffold Diversification and Library Synthesis

The structure of cis-1-Cbz-3-fluoro-4-hydroxypiperidine is primed for scaffold diversification, a key process in the generation of compound libraries for high-throughput screening. The molecule possesses three key functional handles that can be manipulated independently: the Cbz-protected amine, the secondary hydroxyl group, and the carbon-fluorine bond.

N-Functionalization: The carbobenzyloxy (Cbz) protecting group can be readily removed under standard hydrogenolysis conditions, revealing the secondary amine. This amine can then be engaged in a wide array of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination, to introduce diverse substituents.

O-Functionalization: The hydroxyl group at the 4-position serves as a nucleophile or can be oxidized to a ketone. As a nucleophile, it can be converted into ethers or esters. Oxidation to the corresponding fluorinated piperidinone opens up another avenue for diversification, allowing for reactions such as Wittig olefination or the formation of imines and subsequent derivatization.

C-F Bond: While the C-F bond is generally robust, its presence is crucial for modulating the properties of the final compounds.

This orthogonality allows chemists to systematically generate large libraries of complex molecules from a single, chiral starting material. The defined cis stereochemistry of the fluoro and hydroxy substituents ensures that the resulting library members possess a high degree of three-dimensional complexity, a desirable trait for identifying novel biological probes and drug candidates. mdpi.com

Precursor for Complex Fluorinated Heterocycles

Heterocyclic compounds are foundational to medicinal chemistry, and fluorinated heterocycles are particularly sought after for their unique properties. nih.gov this compound is an ideal precursor for the synthesis of more complex, fused, or spirocyclic fluorinated heterocyclic systems.

For example, the cis-1,2-aminoalcohol motif (after deprotection) can be used as a chiral ligand or as a starting point for constructing fused ring systems like oxazolopiperidines or pyrazinopiperidines. The hydroxyl group can be converted into a suitable leaving group, enabling intramolecular nucleophilic substitution by the nitrogen to form bicyclic structures such as azetidinopiperidines. These intricate, fluorinated scaffolds are difficult to access through other synthetic routes, highlighting the value of this specific building block.

Development of Novel 3D Molecular Fragments

In recent years, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. A significant trend in FBDD is the move away from flat, aromatic fragments toward more three-dimensional (3D) structures, which can form more specific and effective interactions with the complex topological features of protein binding sites. nih.govrsc.orgrsc.org

This compound is an archetypal 3D fragment. Its non-planar, saturated piperidine (B6355638) ring provides a rigid and defined exit vector for substituents, allowing for a more precise exploration of the chemical space within a target's binding pocket. nih.gov The incorporation of fluorine further enhances its utility by lowering the basicity (pKa) of the piperidine nitrogen, which can improve oral bioavailability and reduce off-target effects, such as hERG channel liability. acs.org

Table 1: Chemoinformatic Properties of 3D Piperidine Fragments
PropertyTypical Value Range for 3D FragmentsSignificance in FBDD
Molecular Weight (MW)140–250 DaEnsures efficient sampling of chemical space.
Fraction sp³ (Fsp³)> 0.45A key metric for assessing three-dimensionality and escaping "flatland".
cLogP0–3Balances solubility and permeability for favorable pharmacokinetics.
Nitrogen pKa6–8Fluorine substitution lowers pKa, reducing off-target ion channel activity.

Probes for Conformational Studies in Fluorine Chemistry

The conformation of a molecule is critical to its biological activity. The fluorine atom in this compound serves as a sensitive probe for conformational analysis, primarily through ¹⁹F NMR spectroscopy. nih.govresearchgate.net The piperidine ring exists in a dynamic equilibrium between two chair conformations. In one conformer, the fluorine atom occupies an axial position, while in the other, it is equatorial.

The preferred conformation is dictated by a subtle interplay of steric and stereoelectronic effects, including:

A-value: The steric bulk of the substituent.

Hyperconjugation: Interactions between the C-F bond and anti-periplanar C-H or C-C bonds.

Dipole Interactions: Repulsive or attractive interactions between the C-F dipole and other polar bonds within the molecule. nih.govresearchgate.net

The equilibrium between these conformers can be quantified by measuring the vicinal coupling constants (³J) between the fluorine atom and adjacent protons (³J(F,H)) using NMR. A large coupling constant is typically indicative of an anti-periplanar (diaxial) relationship, while a smaller gauche coupling suggests an axial-equatorial or equatorial-equatorial relationship. nih.gov This allows researchers to precisely determine the conformational preferences of the molecule and its derivatives in solution, providing critical insights for rational drug design. nih.govnih.gov

Table 2: Typical NMR Coupling Constants for Conformational Analysis
Proton-Fluorine RelationshipDihedral Angle (θ)Typical ³J(F,H) Value (Hz)Implied Conformation
H(ax)-C-C-F(ax)~180°35–45 HzAxial Fluorine
H(eq)-C-C-F(ax)~60°10–15 HzAxial Fluorine
H(ax)-C-C-F(eq)~60°5–15 HzEquatorial Fluorine
H(eq)-C-C-F(eq)~60°< 5 HzEquatorial Fluorine

Design of Deuterated Analogs for Mechanistic and Metabolism Studies

The piperidine ring is a common site of oxidative metabolism. nih.gov Therefore, derivatives of this compound used in a drug discovery program would be prime candidates for strategic deuteration. By synthesizing deuterated analogs, where one or more C-H bonds on the piperidine ring are replaced with C-D bonds, medicinal chemists can block these "metabolic soft spots." This can lead to an improved pharmacokinetic profile, potentially reducing the required dose and dosing frequency of a therapeutic agent. juniperpublishers.commdpi.com

Future Perspectives in the Research of Fluorinated Hydroxypiperidine Derivatives

Development of More Sustainable and Efficient Synthetic Routes

One promising area is the expansion of biocatalysis . The use of enzymes, such as ketoreductases and glucose dehydrogenase, in coexpression systems has already proven effective for the asymmetric synthesis of hydroxylated piperidine (B6355638) precursors. mdpi.com Future research will likely identify or engineer novel enzymes capable of direct, stereoselective C-H hydroxylation and fluorination on the piperidine ring, streamlining synthetic pathways. researchgate.net

Flow chemistry represents another critical frontier for sustainable synthesis. Continuous-flow reactors offer superior control over reaction parameters, enhance safety when handling hazardous fluorinating agents, and can be integrated into automated, multi-step sequences. mdpi.com The development of flow processes for key transformations, such as the dearomatization-hydrogenation of fluoropyridines, allows for the highly diastereoselective production of all-cis-(multi)fluorinated piperidines, reducing the need for complex purification steps. nih.gov This approach not only improves efficiency but also facilitates safer scale-up of these valuable building blocks.

Furthermore, advancements in catalysis, such as palladium-catalyzed hydrogenation of readily available fluoropyridine precursors, provide a robust and simple method to access these sought-after compounds. acs.org Future work will likely focus on developing more active and selective catalysts that operate under milder conditions and tolerate a broader range of functional groups.

Exploration of Novel Fluorination and Hydroxylation Strategies

The precise introduction of fluorine and hydroxyl groups with specific stereochemistry is paramount. Research is continuously seeking new reagents and catalytic systems to overcome existing challenges.

For hydroxylation, enzymatic C-H oxidation is a key area of development. By identifying specific enzymes like ectoine 5-hydroxylase, researchers can introduce hydroxyl groups into piperidine carboxylates with high selectivity, avoiding the multi-step processes typical of traditional organic synthesis. researchgate.net

In fluorination, the development of catalytic asymmetric methods is a major goal. While electrophilic fluorinating agents like Selectfluor® are common, future strategies will increasingly rely on transition-metal catalysis to achieve high enantioselectivity. nih.govacs.org For example, chiral palladium complexes have been used for the enantioselective fluorination of various substrates, a principle that can be extended to piperidine precursors. nih.gov The exploration of radical-based fluorination methods is also gaining traction, although achieving stereocontrol remains a significant challenge that future research will need to address. nih.govnih.gov

The table below summarizes some emerging synthetic strategies:

StrategyKey AdvantagesRepresentative Transformation
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact.Asymmetric reduction of N-Boc-3-piperidone using coexpressed ketoreductase and glucose dehydrogenase. mdpi.com
Flow Chemistry Enhanced safety, improved process control, scalability, potential for automation.Dearomatization-hydrogenation of fluoropyridines to yield all-cis-fluorinated piperidines. nih.gov
Catalytic Hydrogenation Use of abundant precursors, high diastereoselectivity, operational simplicity.Palladium-catalyzed hydrogenation of fluoropyridines to access (multi)fluorinated piperidines. acs.org
Asymmetric Catalysis Direct formation of chiral centers, high enantiomeric excess.Enantioselective fluorination of β-ketoesters catalyzed by chiral transition metal complexes. nih.govacs.org

Advanced Computational Modeling for Property Prediction

Computational chemistry is becoming an indispensable tool for accelerating the design and development of fluorinated hydroxypiperidine derivatives. By predicting molecular properties, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity.

Density Functional Theory (DFT) calculations are extensively used to understand and predict the conformational preferences of fluorinated piperidines. nih.govresearchgate.net The orientation of the fluorine atom (axial vs. equatorial) significantly impacts the molecule's properties, including its basicity (pKa) and dipole moment. nih.govyuntsg.com Computational studies have revealed that the preference for an axial fluorine conformation is often governed by a complex interplay of electrostatic interactions (such as charge-dipole forces), hyperconjugation, and solvation effects. nih.govresearchgate.net

These models can accurately predict how fluorination will alter the pKa of the piperidine nitrogen, a critical parameter for drug-receptor interactions and pharmacokinetic properties. yuntsg.com For instance, DFT-based approaches can calculate the free energy changes associated with protonation, providing reliable pKa predictions that correlate well with experimental data. nih.govmdpi.com By modeling these properties in silico, chemists can rationally design derivatives with fine-tuned basicity and conformational rigidity. nih.govnih.gov

Computational MethodApplication in Fluorinated Piperidine ResearchKey Insights
Density Functional Theory (DFT) Conformational analysis, pKa prediction, reaction mechanism studies.Elucidates the roles of hyperconjugation, charge-dipole interactions, and solvation in determining the preferred axial/equatorial orientation of fluorine. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Simulating ligand-receptor binding, understanding dynamic conformational changes.Provides insights into how the fluorinated piperidine scaffold interacts with biological targets. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of non-covalent interactions.Characterizes intramolecular interactions, such as hydrogen bonds, that stabilize specific conformers.

Expanding the Scope of Stereochemical Control

Achieving absolute control over the multiple stereocenters in fluorinated hydroxypiperidines is a central challenge. Future research will focus on developing more versatile and robust methods for stereodivergent and enantioselective synthesis.

Methodologies that allow for the stereocontrolled synthesis of various isomers from a common precursor are highly valuable. researchgate.netjyu.fi This can be achieved through sequences involving oxidative ring cleavage of a chiral starting material followed by a double reductive amination to form the piperidine ring, where the stereochemistry of the final product is dictated by the initial chiral scaffold. jyu.fi

Catalytic asymmetric reactions are at the forefront of this effort. The enantioselective allylic alkylation of substrates like acyclic α-fluoro-β-keto esters provides a powerful route to chiral 3-fluoropiperidines. rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has emerged as a strategy for producing enantioenriched piperidines. acs.org The development of new chiral ligands and catalysts will be crucial for expanding the substrate scope and improving the stereoselectivity of these transformations. nih.govnih.gov The goal is to develop a synthetic toolbox that allows for the predictable and efficient synthesis of any desired stereoisomer of a given fluorinated hydroxypiperidine. researchgate.netthieme-connect.com

Integration into Automated Synthesis Platforms

The convergence of robotics, artificial intelligence (AI), and flow chemistry is set to revolutionize the synthesis of complex molecules like fluorinated hydroxypiperidines. nih.gov Automated synthesis platforms can accelerate the discovery and optimization of synthetic routes by performing numerous experiments with high precision and reproducibility. nih.govdrugtargetreview.com

These systems integrate modular flow reactors, robotic arms for liquid and solid handling, and in-line analytical tools to enable multi-step syntheses without manual intervention. researchgate.netnih.govcam.ac.uk An AI or machine-learning algorithm can be used to plan synthetic pathways and then iteratively optimize reaction conditions based on real-time feedback from the experimental hardware. nih.gov This "self-driving" laboratory approach can explore a vast chemical space to identify optimal conditions for yield and purity, significantly reducing the time required for process development. nih.govyoutube.com

For fluorinated hydroxypiperidines, such platforms could be used to rapidly screen different fluorinating agents, catalysts, and reaction conditions to establish the most efficient and stereoselective routes. drugtargetreview.com The ability to program and execute complex, multi-step sequences will enable the on-demand synthesis of libraries of derivatives for biological screening, accelerating the entire drug discovery pipeline. nih.gov

Q & A

Q. What are the optimal synthetic routes for cis-1-Cbz-3-fluoro-4-hydroxypiperidine, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis typically involves fluorination at the 3-position and hydroxylation at the 4-position of a piperidine ring, followed by Cbz protection. Key steps include:
  • Fluorination : Use of DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents under anhydrous conditions to minimize side reactions .
  • Hydroxylation : Epoxidation followed by acid-catalyzed ring opening to ensure regioselectivity.
  • Cbz Protection : Benzyl chloroformate in the presence of a base (e.g., NaHCO₃) at 0–5°C to avoid over-reaction .
  • Stereochemical Control : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to confirm >95% cis-isomer purity. Adjust solvent polarity (e.g., THF vs. DCM) to optimize stereoselectivity .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines:
  • Temperature/Humidity : Test at 25°C/60% RH, 40°C/75% RH, and 25°C/ambient humidity for 6–12 months.
  • Analytical Metrics : Track degradation via NMR (disappearance of -OH and Cbz carbonyl peaks) and mass spectrometry (detection of hydrolyzed byproducts, e.g., piperidine-3-fluoro-4-ol) .
  • Key Findings : The Cbz group is prone to hydrolysis under high humidity; silica gel desiccants are recommended for long-term storage .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported NMR spectra of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. A systematic approach includes:
  • Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistent chemical shifts.
  • 2D NMR : Perform HSQC and HMBC to confirm coupling between F-3 and adjacent protons (e.g., H-2 and H-4).
  • Impurity Profiling : Compare with reference standards (e.g., EP impurities in piperidine derivatives) to identify signals from byproducts like de-Cbz compounds .
  • Data Reconciliation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How do electronic effects of the Cbz group influence the reactivity of the 4-hydroxyl group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cbz group activates the hydroxyl for substitution. Experimental design considerations:
  • Kinetic Studies : Use Mitsunobu conditions (DIAD, PPh₃) with varied alcohols to measure substitution rates.
  • DFT Calculations : Model charge distribution to predict regioselectivity (e.g., C-4 vs. C-2 reactivity).
  • Controlled Experiments : Compare with non-Cbz-protected analogs to isolate electronic effects.
  • Findings : The Cbz group increases leaving-group ability by 30–50% relative to Boc-protected derivatives, but steric hindrance can limit accessibility .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological assays?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Critical Process Parameters (CPPs) : Control temperature (±2°C) during fluorination and stoichiometry of CbzCl (1.05 equiv.).
  • In-line Monitoring : Use FTIR to track reagent consumption in real time.
  • Design of Experiments (DoE) : Apply factorial designs to optimize solvent (e.g., DMF vs. THF) and catalyst (e.g., DMAP) interactions.
  • Reference Standards : Use EP-certified impurities (e.g., 3-fluoro-4-hydroxypiperidine) to calibrate HPLC retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.